Cas no 876-02-8 (4'-Hydroxy-3'-methylacetophenone)

4 '- hydroxy-3' - methylacetophenone is a phenolic volatile compound isolated from Hawaiian raw coffee beans (coffee Arabica L.)
4'-Hydroxy-3'-methylacetophenone structure
876-02-8 structure
4'-Hydroxy-3'-methylacetophenone
876-02-8
C9H10O2
150.174502849579
MFCD00002231
40161
24895597

4'-Hydroxy-3'-methylacetophenone Properties

Names and Identifiers

    • 4'-Hydroxy-3'-methylacetophenone
    • 4-Hydroxy-3-methylacetophenone
    • 1-(4-hydroxy-3-methylphenyl)ethanone
    • 2-methyl-4-acetylphenol
    • 3'-methyl-4'-hydroxyacetophenone
    • 4′-Hydroxy-3′-Methylacetophenone
    • 4-ACETYL-2-METHYLPHENOL
    • 4'-Hydroxy-3'-methyl
    • 4-hydroxy-3-methylphenyl methyl ketone
    • 4-hydroxy-5-methylacetophenone
    • p-hydroxy-m-methylacetophenone
    • 1-(4-Hydroxy-3-methylphenyl)ethan-1-one
    • Ethanone, 1-(4-hydroxy-3-methylphenyl)-
    • LXBHHIZIQVZGFN-UHFFFAOYSA-N
    • 1-acetyl-4-hydroxy-3-methylbenzene
    • 1-(4-hydroxy-3-methyl-phenyl)-ethanone
    • 4 -Hydroxy-3 -methylacetophenone
    • NSC63365
    • zlchem 958
    • 1-(4-hydroxy-3-methyl-phenyl)ethanone
    • PubChem15346
    • KSC448C4D
    • ZLD0
    • 1-(4-Hydroxy-3-methylphenyl)ethanone (ACI)
    • Acetophenone, 4′-hydroxy-3′-methyl- (7CI, 8CI)
    • 1-(3-Methyl-4-hydroxyphenyl)ethanone
    • 3′-Methyl-4′-hydroxyacetophenone
    • 4-Hydroxyl-3-methyl acetophenone
    • NSC 63365
    • 1-(4-Hydroxy-3-methylphenyl)ethanone #
    • CHEBI:166495
    • 1-(3-methyl-4-hydroxylphenyl)ethanone
    • UNII-YHR7Q24SCD
    • NCGC00327171-01
    • InChI=1/C9H10O2/c1-6-5-8(7(2)10)3-4-9(6)11/h3-5,11H,1-2H
    • DTXSID60236500
    • FT-0618642
    • 4'-Hydroxy-3'-methylacetophenone, 97%
    • I11065
    • J-515486
    • CHEMBL375739
    • 4'-hydroxy-3'-methyl-acetophenone
    • SCHEMBL172723
    • 4 inverted exclamation mark -Hydroxy-3 inverted exclamation mark -methylacetophenone
    • CS-W001663
    • MFCD00002231
    • 3'-Methyl-4'-Hydroxy Acetophenone
    • YHR7Q24SCD
    • AM20041288
    • Q27467822
    • Ethanone, 1-?(4-?hydroxy-?3-?methylphenyl)?-
    • H0791
    • HY-W001663
    • PD166613
    • SY018355
    • Z57221419
    • EN300-68490
    • BP-12463
    • NS00039206
    • AB01321584-02
    • EINECS 212-880-5
    • FS-1803
    • 1-(4-hydroxy-3-methylphenyl)-ethanone
    • YTP
    • AO-800/41069724
    • 876-02-8
    • (4 hydroxy-3-methylphenyl)-ethanone
    • AKOS002166499
    • NSC-63365
    • 4\\'-Hydroxy-3\\'-methylacetophenone
    • STK810179
    • DTXCID20158991
    • 4 inverted exclamation marka-Hydroxy-3 inverted exclamation marka-methylacetophenone
    • 1-(4-hydroxy-3-methylphenyl)ethan-1-one
    • 1-(3-methyl-4-hydroxyphenyl)ethanone
    • 1-(4-Hydroxy-3-methylphenyl)ethanone
    • 4-Acetyl-2-methylphenol
    • +Expand
    • MFCD00002231
    • LXBHHIZIQVZGFN-UHFFFAOYSA-N
    • 1S/C9H10O2/c1-6-5-8(7(2)10)3-4-9(6)11/h3-5,11H,1-2H3
    • O=C(C)C1C=C(C)C(O)=CC=1
    • 2041839

Computed Properties

  • 150.06800
  • 1
  • 2
  • 1
  • 150.06808
  • 11
  • 154
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1
  • 9
  • 0
  • 37.3
  • 150.17

Experimental Properties

  • 1.90320
  • 37.30000
  • 1.5180 (estimate)
  • 180°C/1mmHg(lit.)
  • 107.0 to 110.0 deg-C
  • 175°C/1mm
  • Not determined
  • Not determined
  • 1.0858 (rough estimate)

4'-Hydroxy-3'-methylacetophenone Security Information

4'-Hydroxy-3'-methylacetophenone Customs Data

  • 2914501900
  • China Customs Code:

    2914501900

    Overview:

    2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4'-Hydroxy-3'-methylacetophenone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Aaron
AR004Q8K-1g
4'-Hydroxy-3'-methylacetophenone
876-02-8 98%
1g
$5.00
abcr
AB117283-5g
4'-Hydroxy-3'-methylacetophenone, 95%; .
876-02-8 95%
5g
€57.80
Alichem
A014003145-250mg
4'-Hydroxy-3'-methylacetophenone
876-02-8 97%
250mg
$480.00 2023-08-31
Ambeed
A211522-1g
4'-Hydroxy-3'-methylacetophenone
876-02-8 98%
1g
$9.0
Apollo Scientific
OR0526-5g
4'-Hydroxy-3'-methylacetophenone
876-02-8
5g
£10.00 2023-09-01
Chemenu
CM191785-25g
4'-Hydroxy-3'-methylacetophenone
876-02-8 95+%
25g
$112
ChemScence
CS-W001663-10g
4'-Hydroxy-3'-methylacetophenone
876-02-8 99.94%
10g
$55.0 2022-04-26
Crysdot LLC
CD12020635-25g
4'-Hydroxy-3'-methylacetophenone
876-02-8 98%
25g
$85
Enamine
EN300-68490-0.05g
1-(4-hydroxy-3-methylphenyl)ethan-1-one
876-02-8 95%
0.05g
$19.0 2023-06-14
eNovation Chemicals LLC
D397878-1g
4-Hydroxy-3-methylacetophenone
876-02-8 97%
1g
$165 2022-09-09

4'-Hydroxy-3'-methylacetophenone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ;  0 °C; 1 h, 0 °C → rt
Reference
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines
Murashige, Ryo; et al, Tetrahedron, 2011, 67(3), 641-649

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrofluoric acid
Reference
Preparation of monosubstituted hydroquinones via reaction of ortho- or meta-substituted phenols with acetylating agents and hydrogen fluoride
, Canada, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene ;  0 °C; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Insight into supramolecular self-assembly directed by weak interactions in acetophenone derivatives: crystal structures and Hirshfeld surface analyses
Seth, Saikat Kumar; et al, CrystEngComm, 2011, 13(22), 6728-6741

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Vanadium oxide (V2O5) ,  Tetrabutylammonium hydroxide ,  Acridinium, 2,7-bis(1,1-dimethylethyl)-10-[4-(1,1-dimethylethyl)phenyl]-9-(4-flu… Solvents: Acetonitrile ,  Water ;  -78 °C; 24 h, 30 - 35 °C
Reference
Photoredox and Vanadate Cocatalyzed Hydrolysis of Aryl Ethers at Ambient Temperature
Hu, Rong-Gui; et al, ACS Catalysis, 2023, 13(13), 9264-9273

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ;  0 °C; 1 h, 0 °C → rt
Reference
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines
Murashige, Ryo; et al, Tetrahedron, 2011, 67(3), 641-649

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Zinc Solvents: Dimethylformamide ;  5 min, 68 °C
Reference
Selective Fries rearrangement catalyzed by zinc powder
Paul, Satya; et al, Synthesis, 2004, (11), 1789-1792

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic anhydride ;  rt → 60 °C
1.2 10 min, 60 °C
Reference
Tf2O-mediated direct and regiospecific para-acylation of phenols with carboxylic acids
Khodaei, M. M.; et al, Bulletin of the Korean Chemical Society, 2011, 32(5), 1784-1786

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Water Catalysts: Trifluoromethanesulfonic acid Solvents: Water
Reference
The chemistry of nitrilium salts. Part 1. Acylation of phenols and phenol ethers with nitriles and trifluoromethanesulfonic acid
Booth, Brian L.; et al, Journal of the Chemical Society, 1980, (12), 2894-900

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, rt; rt; 12 h, rt
2.1 Reagents: Hydrogen ion Catalysts: Zinc oxide (ZnO) ;  5 h, 55 °C
Reference
Submicron ZnO raspberries as effective catalysts for Fries rearrangement
Ali, Mohammed; et al, RSC Advances, 2015, 5(52), 41780-41785

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
The Fries rearrangement of p- and o-tolyl acetate catalyzed by aluminum chloride
Cullinane, N. M.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1960, 79(11), 1174-80

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  30 min, 90 - 160 °C
Reference
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Chouke, Prashant B.; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(9), 727-731

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Aluminum chloride ;  2 h, 120 - 180 °C; 180 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
Investigation on the substitution effects of the flavonoids as potent anticancer agents: a structure-activity relationships study
Wang, Xiao-Bing; et al, Medicinal Chemistry Research, 2012, 21(8), 1833-1849

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Hexane
Reference
The photo-Fries rearrangement in the presence of potassium carbonate. A convenient synthesis of ortho-hydroxyacetophenones
Garcia, Hermenegildo; et al, Synthesis, 1985, (9), 901-2

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Pyridine
2.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  30 min, 90 - 160 °C
Reference
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Chouke, Prashant B.; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(9), 727-731

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  0.5 h, rt
2.1 Reagents: Aluminum chloride ;  2 h, 120 - 180 °C; 180 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
Investigation on the substitution effects of the flavonoids as potent anticancer agents: a structure-activity relationships study
Wang, Xiao-Bing; et al, Medicinal Chemistry Research, 2012, 21(8), 1833-1849

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Hexane ;  12 h, 26 °C
Reference
Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects
Chen, Yu-Zhe; et al, Photochemical & Photobiological Sciences, 2009, 8(7), 916-925

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Ethene, homopolymer ;  12 h, 26 °C
Reference
Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects
Chen, Yu-Zhe; et al, Photochemical & Photobiological Sciences, 2009, 8(7), 916-925

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ,  Water ;  8 h, 300 °C
Reference
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
Du, Boyu; et al, Polymer Testing, 2020, 81,

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: 1-Butanol ;  48 h, 140 °C
Reference
Production of biomass-derived furanic ethers and levulinate esters using heterogeneous acid catalysts
Neves, Patricia; et al, Green Chemistry, 2013, 15(12), 3367-3376

Synthetic Circuit 20

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Choline chloride ,  Imidazole ;  150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
Li, Haichao; et al, International Journal of Biological Macromolecules, 2021, 193, 319-327

Synthetic Circuit 22

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

4'-Hydroxy-3'-methylacetophenone Raw materials

4'-Hydroxy-3'-methylacetophenone Preparation Products

4'-Hydroxy-3'-methylacetophenone Suppliers

HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:876-02-8)
SUN YAO
18064098002
1248580055@qq.com
Wuhan Newgreat Chemical Co., Ltd
Audited Supplier Audited Supplier
(CAS:876-02-8)
ZHANG JING LI
18502781673
new_great@163.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:876-02-8)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:876-02-8)
A LA DING
anhua.mao@aladdin-e.com

4'-Hydroxy-3'-methylacetophenone Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:876-02-8)4'-Hydroxy-3'-methylacetophenone
A1464
99%
500g
432.0